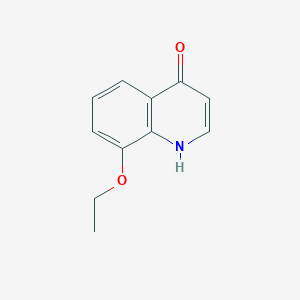
5-methoxy-3,4-dihydro-1H-2-benzopyran-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methoxy-3,4-dihydro-1H-2-benzopyran-1,3-dione is a chemical compound with the molecular formula C10H8O4 and a molecular weight of 192.17 g/mol . This compound is a derivative of isocoumarin and is characterized by its methoxy group at the 5-position and a dihydro-1H-2-benzopyran-1,3-dione core structure .
Métodos De Preparación
The synthesis of 5-methoxy-3,4-dihydro-1H-2-benzopyran-1,3-dione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 5-methoxyphthalic anhydride with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
5-methoxy-3,4-dihydro-1H-2-benzopyran-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the methoxy group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines . The major products formed depend on the type of reaction and conditions used.
Aplicaciones Científicas De Investigación
5-methoxy-3,4-dihydro-1H-2-benzopyran-1,3-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-methoxy-3,4-dihydro-1H-2-benzopyran-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
5-methoxy-3,4-dihydro-1H-2-benzopyran-1,3-dione can be compared with other similar compounds such as:
3,4-dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one (Mellein): This compound has a similar core structure but differs in the substitution pattern.
3,4-dihydro-1H-2-benzopyran-1-one: Another related compound with a simpler structure lacking the methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
95185-43-6 |
|---|---|
Fórmula molecular |
C10H8O4 |
Peso molecular |
192.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



